Welcome to the BenchChem Online Store!
molecular formula C5H4BrClN2O B8697526 5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one

5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one

Cat. No. B8697526
M. Wt: 223.45 g/mol
InChI Key: AFPIOOKDVFPXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003662B2

Procedure details

To a solution of 5-bromo-2-chloropyrimidin-4(3H)-one (1.00 g, 4.78 mmol) in DME (12 mL)/DMF (3 mL) under nitrogen at 0° C., LiH (0.044 g, 5.25 mmol) was added, and the reaction mixture was stirred for 15 minutes at room temperature. Iodomethane (0.589 mL, 9.45 mmol) was then added and the reaction mixture was stirred at room temperature for 30 minutes and then at 60° C. for 1.5 hours. The reaction mixture was quenched with H2O and then partitioned between EtOAc and saturated aqueous NaCl. The phases were separated, and the aqueous phase was re-extracted with EtOAc (1×). The combined organic layers were dried (Na2SO4), filtered and concentrated to yield a crude yellow oil. The crude product was purified by flash column chromatography, eluting with 25:1 dichloromethane/EtOAc. The desired product (0.764 g, 72%) was obtained as a yellow crystalline solid. 1H NMR (400 MHz, DMSO-d6) δ 8.26 (s, 1H), 3.59 (s, 3H). LRMS (ESI pos) m/e 223, 225 (M+, Br pattern).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.044 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.589 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:9])[NH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH3:10]N(C=O)C.[H-].[Li+].IC>COCCOC>[Br:1][C:2]1[C:3](=[O:9])[N:4]([CH3:10])[C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(NC(=NC1)Cl)=O
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.044 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
12 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.589 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 60° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with H2O
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated aqueous NaCl
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with EtOAc (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 25:1 dichloromethane/EtOAc

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C(N(C(=NC1)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.764 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.